
N-Benzyl-3,5-dimethylaniline
Overview
Description
N-Benzyl-3,5-dimethylaniline: is an organic compound belonging to the class of aromatic amines. It is characterized by a benzyl group attached to the nitrogen atom of a 3,5-dimethylaniline structure. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing N-Benzyl-3,5-dimethylaniline involves the Friedel-Crafts alkylation of 3,5-dimethylaniline with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with benzylamine. This process uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-3,5-dimethylaniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Applications
N-Benzyl-3,5-dimethylaniline serves as a critical building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the development of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, which are essential for synthesizing other organic compounds.
- Coupling Reactions: Used in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Biological Applications
Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that this compound possesses moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) indicate its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 20 |
Antitumor Activity
In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line | IC50 Value (µM) |
---|---|
A549 | 6.75 ± 0.19 |
HCC827 | 6.26 ± 0.33 |
NCI-H358 | 6.48 ± 0.11 |
These results indicate promising therapeutic indices for further development in cancer treatment.
Medicinal Applications
The compound is being investigated for its potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for new drug formulations targeting various diseases.
Industrial Applications
In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its versatility allows for its use in synthesizing dyes, pigments, and other chemical products.
In Vivo Studies
Research involving animal models has shown that administration of this compound leads to significant changes in organ health and body weight. Notably:
- Changes were observed in spleen and liver function.
- Dose-dependent effects indicated potential toxicity at higher doses.
Toxicological Assessments
Long-term exposure studies revealed hematological changes and signs of organ stress (e.g., splenomegaly), necessitating careful evaluation of safety profiles for therapeutic applications.
Mechanism of Action
The mechanism of action of N-Benzyl-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. In chemical reactions, the benzyl group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. The presence of the dimethyl groups on the aromatic ring influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the benzyl group.
N-Benzyl-N-methylaniline: This compound has one methyl group and one benzyl group attached to the nitrogen atom. It is used in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dimethylaniline: This compound lacks the benzyl group and is used as an intermediate in the synthesis of various organic compounds.
Uniqueness: N-Benzyl-3,5-dimethylaniline is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in the synthesis of complex organic molecules and materials.
Biological Activity
N-Benzyl-3,5-dimethylaniline is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzyl group attached to a 3,5-dimethylaniline structure, which contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into anticancer properties, antimicrobial effects, and potential toxicity. The following sections delve deeper into these activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound possess significant antiproliferative effects against cancer cell lines. For instance:
- Mechanism of Action : Compounds like N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown to reduce mTORC1 activity and enhance autophagy in cancer cells. They disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II, a marker for autophagy .
Compound | Antiproliferative Activity (IC50) | Mechanism |
---|---|---|
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Submicromolar | mTORC1 inhibition, autophagy modulation |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its derivatives. These compounds have been tested against various bacterial strains and have shown promising results:
- Activity Against Mycobacterium tuberculosis : Certain derivatives exhibited excellent in vitro activity against both drug-susceptive and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL .
Compound | MIC (μg/mL) | Target |
---|---|---|
D6 | 0.0625 | M. tuberculosis H37Rv |
D1 | <0.016 | MDR-MTB12525 |
Toxicity and Metabolic Pathways
While exploring the biological activity of this compound, it is crucial to consider its potential toxicity:
- Methemoglobinemia Induction : This compound can induce methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to tissues. This effect is dose-dependent and highlights the importance of understanding exposure levels in therapeutic contexts.
Case Studies
- Case Study on Anticancer Properties : A study conducted on pancreatic cancer cell lines demonstrated that this compound derivatives significantly inhibited cell proliferation through autophagy modulation. The findings suggest that these compounds could serve as potential candidates for further development in cancer therapy .
- Case Study on Antimicrobial Efficacy : In another study focusing on the antimicrobial activity against Mycobacterium tuberculosis, several derivatives were evaluated for their effectiveness against resistant strains. The results indicated that modifications to the benzyl structure could enhance antibacterial potency .
Properties
IUPAC Name |
N-benzyl-3,5-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASIFFHQIOFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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